An In-depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of medicinal chemistry continually seeks novel scaffolds that can serve as the foundation for developing new therapeutic agents. Among these, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, yet promising member of this family: 1-(3-Hydroxyphenyl)-2-thiourea. With its unique structural features—a hydroxyl group poised for hydrogen bonding and a reactive thiourea moiety—this compound presents a compelling case for exploration in drug discovery and development. This document serves as a comprehensive resource, amalgamating critical data on its chemical identity, synthesis, safety, and potential therapeutic applications, thereby providing a solid groundwork for researchers and drug development professionals to harness its full potential.
Section 1: Chemical Identity and Physicochemical Properties
1-(3-Hydroxyphenyl)-2-thiourea, a substituted thiourea, is a crystalline solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with a hydroxyl group at the meta-position and a thiourea group.
Table 1: Chemical and Physical Properties of 1-(3-Hydroxyphenyl)-2-thiourea
| Property | Value | Reference(s) |
| CAS Number | 3394-05-6 | [1] |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Molecular Weight | 168.22 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 175-180 °C | Not explicitly available for this compound, but typical for similar thiourea derivatives. |
| Predicted pKa | 9.36 ± 0.10 | [1] |
| Solubility | Soluble in water and alcohol | Not explicitly available for this compound, but typical for similar thiourea derivatives. |
Synonyms: N-(3-Hydroxyphenyl)thiourea, 3-Hydroxyphenylthiourea, 1-(m-Hydroxyphenyl)thiourea.[1]
Section 2: Synthesis and Characterization
The synthesis of 1-(3-Hydroxyphenyl)-2-thiourea can be achieved through several established methods for preparing thiourea derivatives. A common and efficient approach involves the reaction of an amine with an isothiocyanate or a precursor that generates the thiocyanate in situ.
Experimental Protocol: Synthesis from 3-Aminophenol
This protocol is adapted from a general method for the synthesis of N-aryl thioureas.
Materials:
-
3-Aminophenol
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Formation of 3-Hydroxyphenylammonium Chloride: In a 250 mL beaker, dissolve 3-aminophenol (0.05 mol) in a minimal amount of ethanol. In a separate beaker, carefully add concentrated hydrochloric acid (10 mL) to water (20 mL) with cooling in an ice bath. Slowly add the acidic solution to the 3-aminophenol solution with continuous stirring. The mixture is then heated gently for 15-20 minutes and subsequently cooled to room temperature, followed by cooling in an ice bath to precipitate the 3-hydroxyphenylammonium chloride. The precipitate is filtered, washed with a small amount of cold ethanol, and dried.
-
Reaction with Ammonium Thiocyanate: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 3-hydroxyphenylammonium chloride (0.05 mol) and ammonium thiocyanate (0.06 mol) in 100 mL of ethanol.
-
Reflux: The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities. The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, to yield pure 1-(3-Hydroxyphenyl)-2-thiourea.
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea.
Characterization
The synthesized 1-(3-Hydroxyphenyl)-2-thiourea should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the N-H protons of the thiourea group. The chemical shifts and coupling patterns will be characteristic of the 1,3-disubstituted phenyl ring.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the hydroxyl group and the thiocarbonyl carbon (C=S) appearing at characteristic downfield shifts.[4][5] The thiocarbonyl carbon typically resonates in the range of 178-184 ppm.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹), N-H stretching of the thiourea group (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7][8]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₇H₈N₂OS.[9][10][11]
Section 3: Biological Activities and Therapeutic Potential
Thiourea derivatives are a well-established class of biologically active molecules, exhibiting a wide array of pharmacological properties. While specific studies on 1-(3-Hydroxyphenyl)-2-thiourea are limited, its structural features suggest potential in several therapeutic areas based on the activities of related compounds.
Antioxidant Activity
Many thiourea derivatives have demonstrated significant antioxidant properties.[12][13][14] The mechanism often involves the donation of a hydrogen atom from the N-H groups of the thiourea moiety to scavenge free radicals. The presence of a hydroxyl group on the phenyl ring in 1-(3-Hydroxyphenyl)-2-thiourea may further enhance its antioxidant potential through direct radical scavenging or by stabilizing the resulting radical through resonance.
Diagram 2: Potential Antioxidant Mechanism
Caption: A simplified diagram illustrating the potential free radical scavenging mechanism of thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives have been extensively investigated for their antibacterial and antifungal activities.[15][16][17][18] The thiocarbonyl (C=S) group is often crucial for this activity. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The specific substitution pattern on the phenyl ring can significantly influence the potency and spectrum of antimicrobial activity.
Anticancer Activity
A growing body of evidence supports the anticancer potential of thiourea derivatives.[9][19][20][21][22] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and overcome drug resistance. The proposed mechanisms of action are diverse and can include:
-
Inhibition of key signaling pathways: Some thiourea derivatives have been found to inhibit protein kinases and other enzymes involved in cancer cell proliferation and survival.[19]
-
Induction of oxidative stress: While possessing antioxidant properties in some contexts, in cancer cells, they may also induce the production of reactive oxygen species (ROS), leading to cell death.
-
Apoptosis induction: Many thiourea derivatives have been shown to trigger the apoptotic cascade in various cancer cell lines.[20]
The presence of the hydroxyl group in 1-(3-Hydroxyphenyl)-2-thiourea could facilitate interactions with biological targets through hydrogen bonding, potentially enhancing its anticancer efficacy.
Tyrosinase Inhibition
The structural similarity of 1-(3-Hydroxyphenyl)-2-thiourea to known tyrosinase inhibitors suggests its potential application in this area.[23] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the cosmetic industry.
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(3-Hydroxyphenyl)-2-thiourea.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[12] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Consult a licensed professional waste disposal service.[12]
Section 5: Future Perspectives and Applications
1-(3-Hydroxyphenyl)-2-thiourea represents a valuable scaffold for further chemical exploration and drug discovery. Its versatile structure allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of its biological activities.
Diagram 3: Potential for Derivatization
Caption: Potential sites for chemical modification on the 1-(3-Hydroxyphenyl)-2-thiourea scaffold.
Future research should focus on:
-
Synthesis of a focused library of derivatives: Modifying the substituents on the phenyl ring and the thiourea nitrogen atoms could lead to compounds with enhanced potency and selectivity for specific biological targets.
-
In-depth biological evaluation: Screening 1-(3-Hydroxyphenyl)-2-thiourea and its derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes will help to elucidate its full therapeutic potential.
-
Mechanistic studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
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